Dipotassium succinate trihydrate

Description

Contextual Significance in Organic and Inorganic Chemistry Research

In organic chemistry, the succinate (B1194679) anion, derived from succinic acid, serves as a versatile building block. Its bifunctional nature, with two carboxylate groups, allows it to participate in a variety of reactions, including esterification and polymerization. Succinic acid itself is a precursor to some polyesters and a component of certain alkyd resins. wikipedia.org The presence of potassium ions in dipotassium (B57713) succinate introduces an inorganic component, making it a subject of interest in organometallic and coordination chemistry.

In inorganic chemistry, the succinate ligand can coordinate to metal ions in various ways, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The study of the crystal structure of potassium succinate trihydrate reveals that the potassium ion is linked to six oxygen atoms in a distorted octahedral coordination. csic.escsic.es The succinate ion and the water molecules lie on a mirror plane. csic.es This coordination behavior is fundamental to the design and synthesis of new materials with specific properties.

Historical Perspectives on Succinate Chemistry and Coordination Compounds

The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. libretexts.orglibretexts.org However, the modern understanding of coordination chemistry is largely attributed to the work of Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.org His postulates on primary and secondary valences revolutionized the field, explaining the structures of metal complexes. libretexts.org

Succinic acid was first isolated in 1546 by Georgius Agricola through the dry distillation of amber. semanticscholar.org Its role as a key component of the tricarboxylic acid (TCA) cycle was established by Hans Adolf Krebs in 1937. semanticscholar.org The investigation of metal succinates has been an ongoing area of research, with studies focusing on their synthesis, thermal behavior, and structure. redalyc.org The ability of the succinate ion to act as a ligand has been crucial in the development of coordination chemistry, allowing for the formation of a wide array of complex structures with diverse applications.

Multidisciplinary Research Importance of Hydrated Potassium Succinates

The significance of hydrated potassium succinates, including the trihydrate form, extends across multiple scientific disciplines. In materials science, the controlled dehydration and thermal decomposition of these compounds are studied to understand their stability and to form new materials. redalyc.org The crystal structure of dipotassium succinate trihydrate has been determined using X-ray diffraction, providing valuable insights into its solid-state properties. csic.escsic.es

In biochemistry and molecular biology, succinate is recognized as a key metabolic intermediate in the TCA cycle, essential for cellular energy production. nih.govbyjus.com Recent research has also identified succinate as a signaling molecule that can influence cellular processes. nih.gov The study of succinate's role in various biological pathways highlights the broader importance of understanding the chemistry of its salts, such as this compound. Furthermore, the high water solubility of this compound makes it a useful compound in various applications where a soluble form of succinate is required. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;butanedioate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2K.3H2O/c5-3(6)1-2-4(7)8;;;;;/h1-2H2,(H,5,6)(H,7,8);;;3*1H2/q;2*+1;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTLHQXTAGELAZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

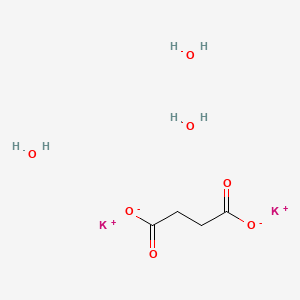

C(CC(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10K2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-18-1, 676-47-1 | |

| Record name | Dipotassium succinate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM SUCCINATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B347U4N7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Techniques for Dipotassium Succinate Trihydrate

Neutralization Reaction Pathways and Optimization

The primary and most direct method for the synthesis of dipotassium (B57713) succinate (B1194679) is the neutralization reaction between succinic acid, a weak dicarboxylic acid, and potassium hydroxide (B78521), a strong base. This reaction proceeds in a stepwise manner, reflecting the two acidic protons of succinic acid.

HOOC-(CH₂)₂-COOH + 2 KOH → K⁺⁻OOC-(CH₂)₂-COO⁻K⁺ + 2 H₂O

Followed by hydration to form the trihydrate:

K⁺⁻OOC-(CH₂)₂-COO⁻K⁺ + 3 H₂O → C₄H₄K₂O₄·3H₂O

Reaction Kinetics and Thermodynamic Considerations

The neutralization of a weak acid by a strong base is typically a rapid and exothermic process. The rate of reaction is primarily governed by the diffusion of the reactants in the solvent. The kinetics of the interaction between potassium hydroxide and alkyl halides in ethanol (B145695) has been studied, providing insights into the reactivity of hydroxide ions in alcoholic media, which can be relevant for solvent selection.

Thermodynamically, the formation of dipotassium succinate is a highly favorable process, driven by the large negative enthalpy change associated with the neutralization of a strong base and a weak acid. While specific thermodynamic data for the formation of dipotassium succinate trihydrate is not extensively reported, the principles of salt formation from weak acids and strong bases suggest a significant release of energy. The stability of the resulting salt is high due to the ionic interactions between the potassium cations and the succinate dianions.

Table 1: General Thermodynamic Parameters for Acid-Base Neutralization

| Parameter | General Value/Trend for Weak Acid - Strong Base |

| Enthalpy of Neutralization (ΔHn) | Exothermic (Negative) |

| Gibbs Free Energy of Formation (ΔGf) | Spontaneous (Negative) |

| Entropy Change (ΔS) | Generally Positive |

Note: Specific values for this compound require experimental determination.

Solvent Effects on Crystallization Efficacy

The choice of solvent is critical in the synthesis of this compound as it directly influences the reaction medium, solubility of the product, and the subsequent crystallization process. Water is the most common and effective solvent for this reaction due to the high solubility of both potassium hydroxide and dipotassium succinate.

The crystallization of the trihydrate form is particularly sensitive to the water activity in the solution. The presence of a sufficient amount of water is necessary to form the hydrated crystal lattice. The use of co-solvents, such as ethanol, can be employed to decrease the solubility of the salt and induce precipitation, thereby increasing the yield. However, the solvent composition must be carefully controlled to ensure the formation of the desired trihydrate and not an anhydrous or different hydrated form.

Recrystallization and Purification Protocols

To achieve high purity, the crude this compound synthesized via neutralization is often subjected to recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Solvent Selection and System Design for Enhanced Purity

The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

High solubility for dipotassium succinate at elevated temperatures.

Low solubility for dipotassium succinate at low temperatures.

High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

Chemical inertness towards the compound.

Volatility for easy removal from the purified crystals.

Water is a suitable solvent for this purpose. A saturated solution of crude this compound is prepared at an elevated temperature. Upon cooling, the solubility of the salt decreases, leading to the formation of purified crystals, while the majority of the impurities remain dissolved in the mother liquor. The efficiency of purification can be enhanced by the addition of a small amount of a co-solvent in which the salt is less soluble, a technique known as anti-solvent crystallization.

Controlled Crystallization Techniques

The size and morphology of the this compound crystals can be controlled by manipulating the crystallization conditions. Slow cooling of the saturated solution generally promotes the growth of larger, more well-defined crystals, while rapid cooling often results in the formation of smaller, less ordered crystals.

Controlled evaporation of the solvent at a constant temperature is another technique to induce crystallization. This method allows for a gradual increase in the supersaturation of the solution, which can lead to the formation of high-quality crystals. Seeding the supersaturated solution with a small crystal of the desired product can also be employed to control the onset of crystallization and influence the crystal size distribution. The study of hydrated salt crystals has shown that the mobility of water within the crystalline structure can affect the physical properties of the crystals.

Biocatalytic and Fermentation-Based Approaches for Succinate Precursors

The production of succinic acid, the precursor for dipotassium succinate, through biotechnological routes has gained significant attention as a sustainable alternative to petrochemical-based synthesis. nih.gov Microbial fermentation is a key technology in this bio-based production. wikipedia.org

Various microorganisms, both naturally occurring and genetically engineered, are capable of producing succinic acid from renewable feedstocks. wikipedia.org Some of the most studied wild-type bacteria for succinic acid production include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. wikipedia.org These organisms can utilize a range of sugars, including glucose and xylose, which can be derived from the hydrolysis of lignocellulosic biomass. nih.govnih.gov

Metabolic engineering strategies have been employed to enhance succinic acid production in various host organisms, including Escherichia coli and the yeast Saccharomyces cerevisiae. biorxiv.org These strategies often involve the deletion of pathways leading to byproduct formation and the overexpression of key enzymes in the succinic acid production pathway. nih.gov

The fermentation process parameters, such as pH, temperature, and substrate concentration, are crucial for maximizing the yield and productivity of succinic acid. The accumulation of succinic acid lowers the pH of the fermentation broth, which can inhibit microbial growth and production. mdpi.com Therefore, a neutralizing agent, such as magnesium carbonate or potassium hydroxide, is often added during fermentation to maintain the pH in the optimal range for the microorganism. nih.govmdpi.com The use of potassium hydroxide as the neutralizing agent directly yields a solution of potassium succinate, which can then be purified to obtain this compound.

Table 2: Comparison of Succinic Acid Producing Microorganisms

| Microorganism | Typical Feedstock | Key Advantages |

| Actinobacillus succinogenes | Glucose, Xylose, Glycerol | High natural producer, utilizes a wide range of substrates. nih.govoup.com |

| Mannheimia succiniciproducens | Glucose | High productivity. wikipedia.org |

| Anaerobiospirillum succiniciproducens | Glucose | One of the first identified high-yield producers. wikipedia.org |

| Engineered Escherichia coli | Glucose | Well-characterized genetics, amenable to metabolic engineering. biorxiv.org |

| Engineered Saccharomyces cerevisiae | Glucose | Tolerant to low pH, reducing downstream processing costs. biorxiv.orgmdpi.com |

Microbial Strain Engineering for Succinate Production

The foundation of bio-based this compound production lies in the efficient synthesis of succinic acid (or succinate) by microorganisms. Metabolic engineering has been instrumental in developing strains capable of high-yield succinate production. nih.gov These efforts focus on both naturally occurring succinate producers and engineered industrial microorganisms like Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. nih.govmdpi.com

The primary strategies in microbial strain engineering involve:

Enhancing Carbon Fixation: Key pathways for CO₂ fixation are often amplified. For instance, in Actinobacillus succinogenes, heterologous expression of genes like pyc (pyruvate carboxylase) and pepc (phosphoenolpyruvate carboxylase) from Corynebacterium acetoacidophilum has been shown to strengthen the CO₂ fixation pathway, leading to increased succinate production. mdpi.com In one study, expressing the pepc gene in A. succinogenes increased the succinate concentration from 52.35 g/L in the parent strain to 59.47 g/L. mdpi.com

Blocking Competing Pathways: To maximize the carbon flux towards succinate, metabolic pathways leading to by-products such as formate, acetate, and lactate (B86563) are often deleted. nih.govresearchgate.net For example, in Mannheimia succiniciproducens, the disruption of genes including ldhA, pflB, pta, and ackA led to a significant reduction in by-product formation and an accumulation of succinate. nih.gov

Activating or Modifying Central Metabolism: In organisms like E. coli, which are not natural overproducers, significant modifications are required. This includes inactivating enzymes of the tricarboxylic acid (TCA) cycle that consume succinate, such as succinate dehydrogenase (sdhA), and activating the glyoxylate (B1226380) pathway to convert acetyl-CoA to succinate. researchgate.netresearchgate.net An engineered E. coli strain, with deletions of adhE and ldhA and overexpression of pyruvate (B1213749) carboxylase, was able to produce 40 g/L of succinate. nih.gov

The table below summarizes the performance of various engineered microbial strains for succinate production.

| Microbial Strain | Genetic Modification Strategy | Substrate | Succinate Titer (g/L) | Yield (g/g) | Reference |

| Escherichia coli SBS550MG (pHL413) | Deletion of adhE, ldhA, ack-pta; Activation of glyoxylate pathway. | Glucose | 40 | 1.05 | nih.gov |

| Mannheimia succiniciproducens LPK7 | Deletion of ldhA, pflB, pta, ackA. | Glucose | 52.4 | 0.76 | nih.gov |

| Actinobacillus succinogenes ZK::pepc | Overexpression of pepc from C. acetoacidophilum. | Glucose | 59.47 | 0.79 | mdpi.com |

| Basfia succiniproducens | Newly isolated strain. | Glycerol | 5.21 | 1.02 | nih.gov |

| Saccharomyces cerevisiae Δsdh1Δsdh2Δidh1Δidp1 | Quadruple deletion of genes in TCA and related pathways. | Glucose | 3.62 | 0.11 mol/mol | nih.gov |

Conversion Pathways from Biologically Derived Succinate

The succinate produced during microbial fermentation exists within a complex broth, often as a salt corresponding to the neutralizing agent used to maintain the pH of the culture, such as ammonium (B1175870) succinate. google.com The conversion of this biologically derived succinate into pure this compound involves several downstream processing steps.

Purification and Acidification: The first step is to separate the succinate from the fermentation broth. This can be achieved through methods like centrifugation or filtration to remove biomass. google.com Subsequently, the succinate salt is converted to free succinic acid. A common method for this is the use of cation-exchange chromatography, where the cation of the succinate salt (e.g., ammonium) is exchanged for a proton from the resin, releasing free succinic acid. google.com

Neutralization: The purified succinic acid is then neutralized with a potassium base to form dipotassium succinate. This is a standard acid-base reaction. For every mole of succinic acid (C₄H₆O₄), two moles of a potassium base like potassium hydroxide (KOH) are required for complete neutralization.

Reaction: C₄H₆O₄ + 2 KOH → K₂C₄H₄O₄ + 2 H₂O

Crystallization: The final step is the crystallization of this compound from the aqueous solution. By carefully controlling conditions such as temperature and solvent concentration (often through evaporation), the dipotassium succinate salt crystallizes, incorporating three molecules of water into its crystal lattice to form the stable trihydrate (C₄H₄K₂O₄·3H₂O). ontosight.ainih.gov Proper handling and storage are necessary to maintain this trihydrate form. ontosight.ai

Scalability and Process Engineering Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a small-scale experiment to a larger laboratory or pilot scale requires careful consideration of several process engineering factors to ensure efficiency, safety, and reproducibility.

A key challenge in scaling up chemical synthesis is managing reaction conditions that are trivial on a small scale but become significant at a larger volume. nih.gov The neutralization of succinic acid, for instance, is an exothermic reaction. In a large-volume glass reactor, efficient heat dissipation is critical to maintain a consistent temperature and prevent potential side reactions or solvent boiling. This often necessitates the use of jacketed reactors with controlled cooling systems.

Downstream processing also presents scalability challenges. The purification of succinic acid from fermentation broth via ion-exchange chromatography must be optimized for larger volumes. google.com This includes selecting appropriate resin volumes and managing flow rates to ensure efficient separation without causing issues like crystallization of the product within the columns, which may require operating the system at elevated temperatures. google.com

The final crystallization step is crucial for obtaining a pure product with the correct hydration state. Scaling this process involves:

Controlled Precipitation: The transition from a small beaker to a larger vessel requires more sophisticated control over the cooling rate and agitation to ensure uniform crystal growth and prevent the formation of intractable solids. nih.gov

Filtration and Drying: Efficiently filtering and washing large quantities of crystalline product requires appropriate equipment, such as larger Buchner funnels or filter presses. The collected solid must then be dried under controlled conditions (e.g., in a vacuum oven) to yield the final this compound without driving off the waters of hydration. nih.gov

Crystallographic and Structural Elucidation Studies of Dipotassium Succinate Trihydrate

Single Crystal X-ray Diffraction Analysis

Detailed information regarding the single crystal structure of dipotassium (B57713) succinate (B1194679) trihydrate, which would be essential for a complete understanding of its solid-state architecture, remains undetermined. The following subsections, which are standard in crystallographic reports, cannot be completed without experimental data.

Crystal System and Space Group Determination

The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group, which describes the symmetry elements of the crystal lattice, is fundamental to any crystallographic study. This information is derived from the diffraction pattern of a single crystal. As no such study has been published, the crystal system and space group for dipotassium succinate trihydrate are unknown.

Unit Cell Parameters and Volume Assessment

The precise dimensions of the unit cell (a, b, c, α, β, γ) and its volume are critical parameters obtained from single-crystal X-ray diffraction. These values define the fundamental repeating unit of the crystal lattice. Without experimental data, these parameters for this compound cannot be provided.

Atomic Coordinates and Anisotropic Displacement Parameters

A complete single-crystal structure analysis provides the exact position of each atom within the unit cell (atomic coordinates) and describes the anisotropic thermal vibrations of these atoms (anisotropic displacement parameters). This level of detail is crucial for understanding the molecule's conformation and its interactions with neighboring molecules. This information is not available for this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions, including hydrogen bonding, which are vital for the stability of the crystal lattice. The succinate anion and water molecules of hydration would be expected to form a complex network of hydrogen bonds. However, without the determined crystal structure, a discussion of these networks remains speculative.

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction is a key technique for the identification and purity assessment of crystalline materials. A characteristic PXRD pattern, with specific peak positions (2θ) and intensities, serves as a fingerprint for a given crystalline phase.

Phase Identification and Purity Assessment

A standard powder diffraction pattern for this compound has not been found in common diffraction databases. Such a pattern would be essential for routine phase identification, quality control, and for distinguishing it from other salts or hydrates of succinic acid. The absence of this reference data makes the assessment of the phase purity of synthesized batches of this compound by PXRD challenging.

Despite a comprehensive search for crystallographic and structural data on this compound, the necessary experimental information to fulfill the detailed article outline is not available in publicly accessible scientific databases. Searches of chemical and crystallographic repositories, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a determined crystal structure for this specific compound.

The requested article structure is predicated on the availability of detailed crystallographic data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths and angles. This information is essential for a thorough discussion of the compound's crystallinity, the coordination environment of the potassium cations, and the role of water molecules within the crystal lattice.

Without this foundational data, any attempt to generate the content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and detail. The professional and authoritative tone of the article can only be achieved by referencing and analyzing peer-reviewed, experimental structural data.

Therefore, it is not possible to generate the English article on "" as requested, due to the absence of the requisite primary scientific literature and crystallographic datasets.

Advanced Spectroscopic Characterization of Dipotassium Succinate Trihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy serves as a definitive tool for elucidating the molecular framework of dipotassium (B57713) succinate (B1194679) trihydrate. By analyzing the compound in both solid and solution states, a comprehensive structural picture can be obtained.

Solid-State NMR Techniques

While specific solid-state NMR (ssNMR) data for dipotassium succinate trihydrate is not extensively published, the characterization of its solid form would rely heavily on techniques developed for other potassium salts. nih.gov The primary nucleus of interest is ³⁹K, a spin-3/2 quadrupolar nucleus with a low magnetogyric ratio, which makes its detection challenging. acs.org

High-field ³⁹K ssNMR spectroscopy, often performed at magnetic fields as high as 21.1 Tesla, is essential for obtaining meaningful data. nih.govacs.org This technique is highly sensitive to the local environment of the potassium ions within the crystal lattice. nih.govacs.org Key parameters derived from such an analysis would include the chemical shift and the nuclear quadrupole coupling constant. The chemical shift range for K⁺ ions in diamagnetic salts can be significant, exceeding 100 ppm, which allows for the resolution of crystallographically inequivalent potassium sites. nih.govacs.org

Furthermore, the quadrupolar coupling constant, which can range up to 3 MHz for potassium in asymmetric environments, provides detailed information about the symmetry of the electric field gradient around the K⁺ nucleus. nih.govacs.org The use of Magic Angle Spinning (MAS) is critical to average the anisotropic interactions and obtain higher resolution spectra. nih.govacs.org A careful analysis of both static and MAS spectra would allow for the determination of chemical shift and quadrupole coupling tensor components, offering valuable data for materials characterization. nih.govacs.org For this compound, this would help in confirming the coordination environment of the two potassium ions and their interaction with the succinate anions and water molecules in the crystal structure.

Solution-State NMR for Structural Conformity

In solution, typically using deuterium (B1214612) oxide (D₂O) as a solvent, the structure of dipotassium succinate is readily confirmed by ¹H and ¹³C NMR spectroscopy. Due to the free rotation around the C-C single bonds and the symmetric nature of the succinate dianion, the molecule exhibits a simple and characteristic spectral pattern.

The ¹H NMR spectrum is defined by a single, sharp resonance. The four protons on the two central methylene (B1212753) (-CH₂-) groups are chemically and magnetically equivalent, resulting in a singlet. In clinical studies involving mitochondrial disorders where succinate accumulates, this prominent singlet is observed at approximately 2.40 ppm in aqueous environments like cerebrospinal fluid. nih.gov

The ¹³C NMR spectrum is similarly straightforward, showing only two distinct signals, consistent with the molecular symmetry. The two methylene carbons are equivalent, as are the two carboxylate carbons.

Below is a summary of the expected NMR data for dipotassium succinate in D₂O.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -CH₂-CH₂- | ~2.40 nih.gov | Singlet | The four protons are equivalent, giving a single peak. |

| ¹³C | -C H₂- | ~35 | Triplet* | Signal for the two equivalent methylene carbons. |

| ¹³C | -C OO⁻ | ~182 | Singlet | Signal for the two equivalent carboxylate carbons. |

| In a proton-decoupled ¹³C NMR spectrum, this signal would be a singlet. In a coupled spectrum, it would appear as a triplet due to coupling with the two attached protons. |

This simple spectral signature provides unambiguous confirmation of the succinate backbone's structural conformity when the compound is dissolved.

Theoretical and Computational Investigations of Dipotassium Succinate Trihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the optimized geometry, vibrational frequencies, and electronic properties of crystalline compounds like dipotassium (B57713) succinate (B1194679) trihydrate.

The first step in the computational analysis of dipotassium succinate trihydrate involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the crystal lattice, corresponding to the minimum energy state. The starting point for this optimization is the experimental crystal structure data. The crystal structure of potassium succinate trihydrate has been determined to be orthorhombic, with the space group Pnma. csic.escsic.es The succinate ion and the water molecules are situated on a mirror plane. csic.escsic.es

The potassium ion (K⁺) is coordinated to six oxygen atoms in a distorted octahedral geometry, with bond distances ranging from 2.716 Å to 3.070 Å. csic.escsic.es The molecules are interconnected through a network of hydrogen bonds and potassium ion coordination, forming layers. csic.escsic.es DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would refine these atomic positions and lattice parameters to achieve the lowest energy configuration. nih.gov

The electronic structure, once the geometry is optimized, reveals how electrons are distributed within the crystal. This includes the generation of electron density maps and the analysis of bonding characteristics.

Table 1: Optimized Geometric Parameters (Hypothetical Data) This table presents hypothetical optimized geometric parameters for this compound based on typical DFT calculations. Actual values would be derived from specific computational studies.

| Parameter | Bond/Angle | Optimized Value | Experimental Value |

| Bond Length | K-O (succinate) | 2.75 Å | 2.716 - 3.070 Å csic.escsic.es |

| Bond Length | K-O (water) | 2.85 Å | 2.716 - 3.070 Å csic.escsic.es |

| Bond Length | C=O | 1.26 Å | ~1.25 Å |

| Bond Length | C-O | 1.43 Å | ~1.42 Å |

| Bond Angle | O-C-O | 125° | ~124° |

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the crystal lattice. These theoretical frequencies correspond to the different modes of vibration of the atoms and functional groups within the compound. The results are then correlated with experimental spectroscopic data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign the observed spectral bands to specific molecular motions.

For a related compound, potassium succinate-succinic acid, the asymmetric and symmetric stretching vibrations of the carboxylate group were observed at 1548 cm⁻¹ and 1428 cm⁻¹, respectively. psu.edu The C-H stretching vibrations were assigned to peaks around 2934 cm⁻¹. psu.edu Similar vibrational modes would be expected for this compound, with additional bands corresponding to the vibrational modes of the water molecules of hydration (e.g., stretching and bending).

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical Data) This table illustrates a hypothetical correlation between predicted and experimental vibrational frequencies for this compound.

| Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 3450 | 3400-3500 | O-H stretch (water) |

| 2980 | 2975 | C-H asymmetric stretch |

| 2910 | 2905 | C-H symmetric stretch |

| 1650 | 1640 | H-O-H bend (water) |

| 1560 | 1555 | C=O asymmetric stretch |

| 1425 | 1420 | C=O symmetric stretch |

| 1210 | 1205 | C-C stretch |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the electron-rich carboxylate groups of the succinate anion, while the LUMO would likely be associated with the potassium ions and the anti-bonding orbitals of the succinate backbone. Computational studies on similar metal-organic complexes can provide insights into these energy levels. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to further understand the compound's reactivity.

Table 3: HOMO-LUMO Energy and Reactivity Descriptors (Hypothetical Data) This table provides hypothetical values for the HOMO-LUMO energy gap and related reactivity descriptors for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 3.0 |

| Global Electrophilicity (ω) | 2.04 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the system at its energy minimum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

In the context of this compound, MD simulations are invaluable for understanding the behavior of the water molecules of hydration and their interactions with the potassium and succinate ions. These simulations can reveal the structure and dynamics of the hydration shells around the ions. Key parameters that can be extracted include radial distribution functions, which describe the probability of finding a water molecule at a certain distance from an ion, and the coordination number, which is the average number of water molecules in the first hydration shell.

These simulations can calculate important properties like the lattice energy, which is the energy required to separate the crystal into its constituent ions in the gas phase. Furthermore, mechanical properties such as the bulk modulus and elastic constants can be derived from the response of the simulated crystal to applied stress, providing a more complete picture of the material's stability and robustness.

Theoretical and computational investigations into this compound primarily revolve around the elucidation of its solid-state structure through X-ray crystallography. This experimental technique provides foundational data on the geometric arrangement of atoms and molecules within the crystal lattice, which is essential for any subsequent computational modeling.

The crystal structure of what is referred to as potassium succinate trihydrate (C₄H₄O₄K₂ · 3H₂O) was determined in 1987. csic.escsic.es The compound crystallizes in the orthorhombic space group Pnma. csic.es The structure reveals that the succinate ion and the water molecules are located on a mirror plane. csic.es The potassium (K⁺) ion is coordinated with six oxygen atoms in a distorted octahedral geometry, with K-O bond distances ranging from 2.716(3) to 3.070(4) Å. csic.es These ions and molecules are interconnected by hydrogen bonds and are further linked through the potassium ions, forming layers within the crystal structure. csic.escsic.es

This detailed structural information is the cornerstone for theoretical studies, allowing for the calculation of various properties. While extensive computational modeling studies, such as those using Density Functional Theory (DFT), specifically on this compound are not widely documented in publicly available literature, the known crystal structure provides the necessary input for such simulations. DFT has been widely applied to study the electronic structure and properties of other metal-organic compounds and salts. researchgate.netccsenet.org

Basic chemical and physical properties of this compound are also established.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀K₂O₇ (or C₄H₄K₂O₄·3H₂O) |

| Molecular Weight | 248.31 g/mol |

| Synonyms | Butanedioic acid, dipotassium salt, trihydrate; Potassium succinate trihydrate |

| CAS Number | 676-47-1 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 15.695(9) Å, b = 7.592(3) Å, c = 8.508(3) Å |

Source: csic.esnih.govnih.govontosight.aichemsrc.com

Metabolic Engineering Strategies for Succinate Production

Computational modeling plays a pivotal role in the metabolic engineering of microorganisms to enhance the production of succinate, a key platform chemical. nih.gov The goal of these strategies is to redirect the flow of carbon from central metabolism towards the synthesis of succinate, often in organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov Several key strategies, often guided by in silico models, have proven effective.

One primary strategy is the redirection of carbon flux . In many microbes, succinate is not the main fermentation product; acetate, lactate (B86563), and ethanol (B145695) often are. researchgate.net Computational models help identify competing pathways and the key enzymes that divert carbon away from succinate. By knocking out the genes responsible for these by-products (e.g., ldhA for lactate, pflB for formate, and adhE for ethanol), the carbon flux can be channeled towards the desired pathway. nih.gov

Another critical strategy is balancing the redox ratio (NADH/NAD⁺) . The production of succinate via the reductive Tricarboxylic Acid (TCA) cycle is a reductive process that consumes NADH. researchgate.net Computational flux balance analysis can predict the NADH availability and requirements. To enhance succinate yields, engineering strategies focus on increasing the intracellular NADH pool. This can involve modifying pathways like the glyoxylate (B1226380) shunt, which, unlike the traditional reductive TCA pathway, does not consume NADH for malate (B86768) production. researchgate.net

Furthermore, overexpression of key enzymes in the succinate synthesis pathway is a common tactic. csic.es Models can predict which enzymes are bottlenecks in the pathway. For instance, the overexpression of phosphoenolpyruvate (B93156) (PEP) carboxylase (PPC) or pyruvate (B1213749) carboxylase (PYC) can enhance the initial carboxylation step that feeds into the succinate pathway. researchgate.netnih.gov Similarly, increasing the activity of enzymes like malate dehydrogenase and fumarate (B1241708) reductase can pull the flux towards succinate. researchgate.net In some engineered strains of E. coli, recruiting alternative glucose transport systems, such as the GalP permease, increases the pool of PEP available for carboxylation, thereby boosting succinate production. nih.gov

Table 2: Key Genes Targeted in Metabolic Engineering for Succinate Production in E. coli

| Gene(s) | Encoded Enzyme/Protein | Strategy | Desired Outcome |

|---|---|---|---|

| ldhA, pflB, adhE | Lactate Dehydrogenase, Pyruvate Formate-Lyase, Alcohol Dehydrogenase | Gene Knockout | Redirect carbon flux away from fermentation by-products (lactate, formate, ethanol). nih.gov |

| sdhA | Succinate Dehydrogenase | Gene Knockout | Block the conversion of succinate to fumarate in the oxidative TCA cycle, forcing accumulation. nih.gov |

| ppc / pyc | PEP Carboxylase / Pyruvate Carboxylase | Gene Overexpression | Enhance the carboxylation of PEP or pyruvate to oxaloacetate, the precursor to succinate. researchgate.netnih.gov |

| ptsI | Phosphotransferase System (Enzyme I) | Gene Inactivation | Conserve PEP for carboxylation instead of being used for glucose transport. nih.gov |

Systems Biotechnology Approaches to Pathway Optimization

Systems biotechnology integrates computational modeling with high-throughput experimental techniques ('omics' data) to achieve a holistic understanding and optimization of microbial production hosts. nih.gov This approach moves beyond single-gene modifications to consider the entire metabolic network and its regulation.

Genome-scale metabolic models (GEMs) are central to systems biotechnology. nih.gov These models are mathematical representations of the entire metabolic network of an organism. mdpi.com By applying constraints based on known biochemical and physiological data, these models can simulate metabolic flux distributions and predict the effects of genetic modifications on growth and product yield. mdpi.com For succinate production, GEMs are used to identify non-intuitive gene knockout or overexpression targets that can decouple succinate production from cell growth, leading to higher yields. nih.govmdpi.com

Metabolic Flux Analysis (MFA) is another key computational tool. It calculates the flow of metabolites through the various pathways in the cell. mdpi.com By comparing the flux maps of wild-type and engineered strains, researchers can understand how metabolic networks have adapted and identify remaining bottlenecks. For example, MFA can reveal insufficient reducing power (NADH) as a limiting factor, prompting further engineering of redox pathways. mdpi.com

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) provides a more comprehensive picture for model building and validation. nih.gov For instance, monitoring metabolite levels (metabolomics) during fermentation can highlight unexpected accumulations or depletions, which can then be used to refine the computational model and guide the next round of pathway optimization. nih.gov This iterative cycle of computational design, genetic engineering, and experimental validation is a hallmark of the systems biotechnology approach. nih.gov

Interfacing Computational Predictions with Experimental Observations

The synergy between computational modeling and experimental work is crucial for the successful development of microbial strains for succinate production. nih.gov Computational predictions, while powerful, are based on models that are simplifications of complex biological reality. Experimental validation is therefore essential to confirm, refine, or even refute the in silico hypotheses.

A review of theoretical studies on succinate production found that while numerous computational strategies have been proposed, their direct, one-to-one application in experiments is not always straightforward. nih.gov However, the successful enhancement of succinate production often results from a combination of computationally guided strategies with other methods like directed evolution. nih.gov For example, a computational model might predict a set of five gene knockouts for optimal succinate yield. An experimentalist might find that knocking out all five is lethal to the cell but that a combination of three knockouts provides a significant improvement, demonstrating how experimental feedback refines the model's predictions.

One study used in silico metabolic pathway analysis to predict that a pyruvate carboxylation pathway would be more efficient for succinate production in E. coli than the more conventional phosphoenolpyruvate carboxylation pathway. mdpi.com Subsequent wet-lab experiments confirmed that the strain engineered with the computationally predicted pathway was indeed more efficient. mdpi.com

This iterative process, where computational predictions guide experimental design and the resulting experimental data are used to improve the accuracy of the model, is a powerful paradigm. chemsrc.com It allows for a more rational and efficient exploration of the vast landscape of possible genetic modifications, accelerating the development of high-performance microbial cell factories for succinate and other valuable biochemicals.

Advanced Analytical Methodologies for Characterization and Quantification of Dipotassium Succinate Trihydrate

The accurate characterization and quantification of dipotassium (B57713) succinate (B1194679) trihydrate are essential for quality control and research purposes. A variety of advanced analytical methodologies can be employed to determine the purity, concentration, and elemental composition of this compound. These methods range from powerful separation techniques like High-Performance Liquid Chromatography (HPLC) to direct quantification by spectrophotometry and compositional verification using elemental analysis.

Biochemical and Cellular Mechanism Studies of Succinate Ions

Role of Succinate (B1194679) in the Tricarboxylic Acid (TCA) Cycle

Metabolic Intermediate Pathways

The primary metabolic pathway for succinate within the TCA cycle is its oxidation to fumarate (B1241708). britannica.comteachmephysiology.com This reaction is catalyzed by the enzyme succinate dehydrogenase (SDH). jumedicine.com Beyond the TCA cycle, succinate can also be generated through alternative pathways such as the gamma-aminobutyric acid (GABA) shunt. nih.govnih.gov

| Step | Precursor | Enzyme | Product | Key Outcome |

| 5 | Succinyl-CoA | Succinyl-CoA Synthetase | Succinate | Generation of GTP/ATP |

| 6 | Succinate | Succinate Dehydrogenase (SDH) | Fumarate | Production of FADH₂ |

Succinate Dehydrogenase Activity and Electron Transport Chain Linkages

Succinate dehydrogenase (SDH), also known as succinate-coenzyme Q reductase (SQR) or Complex II of the electron transport chain (ETC), is a unique enzyme with a dual role in cellular metabolism. nih.govyoutube.comwikipedia.org It is the only enzyme that participates in both the TCA cycle and the ETC. youtube.comwikipedia.orgchemeurope.com Unlike other TCA cycle enzymes which are soluble in the mitochondrial matrix, SDH is an enzyme complex embedded in the inner mitochondrial membrane. jumedicine.comchemeurope.com

The SDH complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). youtube.comchemeurope.com

SDHA: Contains the catalytic site where succinate is oxidized to fumarate. This reaction involves the covalent transfer of two electrons from succinate to the flavin adenine (B156593) dinucleotide (FAD) cofactor, reducing it to FADH₂. chemeurope.com

SDHB: Contains three iron-sulfur ([Fe-S]) clusters that facilitate the transfer of electrons from FADH₂ to the ubiquinone (Coenzyme Q) binding site. wikipedia.orgchemeurope.com

SDHC and SDHD: These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and contain the ubiquinone binding site. chemeurope.com

The electrons from the oxidation of succinate are passed along the iron-sulfur clusters within SDHB and ultimately reduce ubiquinone (Q) to ubiquinol (B23937) (QH₂). wikipedia.orgchemeurope.com This ubiquinol then diffuses through the inner mitochondrial membrane to transfer electrons to Complex III of the ETC. chemeurope.com This direct linkage allows the cell to efficiently channel reducing equivalents from the TCA cycle into the process of oxidative phosphorylation. nih.govebi.ac.uk

Mitochondrial Function Modulation and Bioenergetic Research Applications

Influence on Cellular Respiration and ATP Production

The electrons donated from succinate to the ubiquinone pool via Complex II enter the electron transport chain, contributing to the generation of a proton motive force across the inner mitochondrial membrane. portlandpress.com This force is then utilized by ATP synthase (Complex V) to produce the majority of cellular ATP. nih.gov The oxidation of succinate is known to support a high proton motive force. portlandpress.com

However, under certain conditions, such as ischemia followed by reperfusion, a significant accumulation of succinate occurs. nih.govportlandpress.com Upon reoxygenation, the rapid oxidation of this accumulated succinate by SDH can lead to a massive, rapid flow of electrons into the ETC. nih.govoup.com This can cause a phenomenon known as reverse electron transport (RET), where electrons are forced backward from the ubiquinone pool to Complex I. nih.govmdpi.com This process is a major source of mitochondrial reactive oxygen species (ROS), specifically superoxide. oup.commdpi.comresearchgate.net This succinate-driven ROS production is a key area of research in pathologies related to ischemia-reperfusion injury. nih.govoup.commdpi.com

Studies on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is maintained by the pumping of protons by Complexes I, III, and IV of the ETC. portlandpress.comresearchgate.net Succinate oxidation is a powerful driver for maintaining a high mitochondrial membrane potential. portlandpress.com However, high concentrations of succinate have been shown in some studies to induce a reduction in the mitochondrial membrane potential. mdpi.com This effect may be linked to the consequences of impaired electron transport at other complexes when Complex II activity is very high, leading to an imbalance in the respiratory chain. mdpi.com The relationship between succinate levels and mitochondrial membrane potential is complex, with studies showing that both low and high potentials can lead to an accumulation of oxaloacetate, which in turn inhibits SDH activity. researchgate.net

Enhancement of Cell Viability and Proliferation in Cell Culture Systems

The role of succinate in cell viability and proliferation is context-dependent and varies significantly between different cell types and experimental conditions.

Research has shown that succinic acid and its derivatives can exhibit dual actions. researchgate.net In some cancer cell lines, such as renal cancer and T-cell acute lymphoblastic leukemia (T-ALL), succinic acid has been observed to reduce cell viability and induce apoptosis, suggesting an anti-proliferative effect. researchgate.netresearchgate.net For example, studies on T-ALL cell lines demonstrated that succinic acid at certain concentrations could induce apoptosis, an effect that was caspase-3 dependent in some cell lines but not others. researchgate.net

Conversely, intracellular accumulation of succinate has also been linked to promoting cancer growth and progression in other contexts. researchgate.net This is often associated with mutations in the SDH enzyme, leading to succinate accumulation which can stabilize hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in promoting angiogenesis and glycolysis. nih.govresearchgate.net Therefore, the effect of succinate on cell viability is not universal and depends heavily on the cellular metabolic state and genetic background.

| Cell Line Type | Observed Effect of Succinate Treatment | Research Finding Summary |

| Renal Cancer (CAKI-2, ACHN) | Decreased Viability, Increased Apoptosis | 25 µM and 50 µM doses of succinic acid for 24 hours significantly reduced cell viability. researchgate.net |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Decreased Viability, Increased Apoptosis | 25 and 50 mmol dosages for 48 hours showed an apoptotic effect. researchgate.net |

| Endometrial Cancer | Increased Apoptosis | 5 and 10 µM concentrations resulted in apoptosis. researchgate.net |

| Normal Peripheral Blood Mononuclear Cells (PBMC) | No Synergistic Cytotoxic Effects | Low concentrations in combination with other agents did not show synergistic toxicity. researchgate.net |

Mechanistic Investigations of Cell Growth Promotion

The role of succinate in promoting cell growth is a subject of intensive investigation, particularly in the context of cancer biology. The accumulation of succinate, often resulting from mutations in the gene encoding succinate dehydrogenase (SDH), is a key driver of tumorigenesis. wikipedia.orgnih.govoncotarget.com This accumulation leads to a cascade of events that reprogram the cellular environment to favor growth and proliferation. oncotarget.com

One of the primary mechanisms by which succinate promotes cell growth is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netnih.gov Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. researchgate.net Accumulated succinate competitively inhibits PHD enzymes, preventing the degradation of HIF-1α. researchgate.netnih.gov The stabilization of HIF-1α activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, creating a "pseudohypoxic" state that supports tumor growth. wikipedia.orgnih.govjci.org

Furthermore, elevated succinate levels can induce epigenetic modifications. Succinate can inhibit histone and DNA demethylases, leading to hypermethylation of histones and DNA. nih.govjci.org These epigenetic changes can alter the expression of genes that regulate cell growth and differentiation, contributing to a cancerous phenotype. nih.gov

Extracellular succinate also plays a role in cell growth and metastasis by activating its specific G-protein coupled receptor, SUCNR1 (also known as GPR91). nih.gov Activation of SUCNR1 can trigger signaling pathways, such as the PI3K/AKT pathway, which are critical for cancer progression and can induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.govnih.gov

Table 1: Mechanistic Effects of Succinate on Cell Growth Promotion

| Mechanism | Key Molecular Target | Consequence |

| HIF-1α Stabilization | Prolyl Hydroxylase Domain (PHD) enzymes | Increased expression of genes for angiogenesis and cell proliferation. researchgate.netnih.gov |

| Epigenetic Alterations | Histone and DNA demethylases | Hypermethylation leading to altered gene expression. nih.govjci.org |

| Receptor Activation | SUCNR1 (GPR91) | Activation of pro-growth signaling pathways (e.g., PI3K/AKT). nih.gov |

| Metabolic Reprogramming | Mitochondrial function | Shift towards a "pseudohypoxic" state supporting tumor survival. oncotarget.com |

Optimization of Cell Culture Media Supplements

The insights into succinate's role in cellular metabolism and growth have led to its investigation as a supplement in cell culture media to enhance the production of biopharmaceuticals. Optimizing cell culture media is crucial for improving cell growth, viability, and productivity. nih.gov

A study investigating the supplementation of succinic acid in the culture medium for stable cell lines producing Immunoglobulin G (IgG) and Immunoglobulin A (IgA) found significant benefits. The addition of succinic acid eliminated cell aggregation and improved the homogeneity of the cell cultures, which is particularly beneficial for the production of IgA, an antibody prone to aggregation. nih.gov Furthermore, the study noted that a low lactate (B86563) level was observed in the cultivation medium supplemented with succinic acid, indicating a favorable shift in cellular metabolism. nih.gov

In another study, succinate supplementation was shown to improve the metabolic performance of mixed glial cell cultures experiencing mitochondrial dysfunction. nih.govresearchgate.net The addition of succinate partially ameliorated metabolic deficits induced by a mitochondrial complex I inhibitor, as evidenced by a decrease in the lactate/pyruvate (B1213749) ratio. nih.gov This suggests that succinate can enhance oxidative metabolism in cells with compromised mitochondrial function. nih.govresearchgate.net These findings highlight the potential of succinate as a valuable supplement in cell culture media for specific applications, particularly in improving cell culture stability and metabolic function.

Table 2: Effects of Succinate Supplementation in Cell Culture

| Cell Type | Observed Effect | Reference |

| Stable cell lines producing IgG and IgA | Eliminated cell aggregation, improved homogeneity, and lowered lactate levels. | nih.gov |

| Mixed glial cell cultures with mitochondrial dysfunction | Improved metabolic performance and partially ameliorated metabolic deficits. | nih.govresearchgate.net |

Enzymatic Interactions and Redox Cofactor Regeneration Systems

Succinate's central position in metabolism necessitates its interaction with a variety of enzymes, primarily dehydrogenases and oxidoreductases. These interactions are fundamental to cellular energy production and the maintenance of redox balance.

Interplay with Dehydrogenases and Oxidoreductases

The most critical enzymatic interaction of succinate is with succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain. wikipedia.orgdbpedia.orgnih.gov SDH is a unique enzyme as it participates in both the TCA cycle and oxidative phosphorylation. wikipedia.orgdbpedia.org It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. wikipedia.orgfoxchase.org The structure of SDH is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. foxchase.org The catalytic subunit, SDHA, contains the binding site for succinate. wikipedia.org

Mutations in the genes encoding any of the SDH subunits can lead to the accumulation of succinate, which as discussed, has profound implications for cell signaling and tumorigenesis. wikipedia.orgnih.gov The activity of SDH is tightly regulated. For instance, ATP binding to the SDHA subunit can upregulate its activity, while oxaloacetate can act as a competitive inhibitor. nih.gov

Pathways for NAD(P)H Regeneration in Cell-Free Systems

The regeneration of nicotinamide (B372718) adenine dinucleotide cofactors (NADH and NADPH) is essential for the economic viability of many biocatalytic processes, including cell-free protein synthesis. researchgate.netnih.gov Various methods for NAD(P)H regeneration have been developed, including enzymatic, chemical, and electrochemical approaches. researchgate.net

Inexpensive energy sources are sought to reduce the cost of energy regeneration in cell-free systems. researchgate.netspringernature.com Succinate has been identified as a potential cost-effective substrate for this purpose. researchgate.net While detailed, specific pathways for succinate-driven NAD(P)H regeneration in cell-free systems are an area of ongoing research, the principle lies in harnessing the cell's native metabolic machinery. In a cell-free system containing the necessary enzymes of the TCA cycle and oxidative phosphorylation, the oxidation of succinate can lead to the reduction of NAD+ to NADH. This occurs through the reverse electron flow through Complex I of the electron transport chain, a process that can be driven by the high reduction potential of the quinone pool following succinate oxidation by SDH. nih.gov

The communication between cytosolic and mitochondrial NADP(H) pools in intact cells is facilitated by shuttles such as the isocitrate-α-ketoglutarate shuttle, which involves NADP+-dependent isocitrate dehydrogenases. nih.gov In a cell-free system, the inclusion of such enzymes could theoretically be coupled to succinate metabolism to achieve NADPH regeneration.

Environmental Microbial Interactions Involving Succinate

Succinate plays a significant role in the interactions between microorganisms and their environment, particularly in the context of nutrient acquisition.

Influence on Siderophore Secretion by Microorganisms

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential but often sparingly available nutrient. The production of siderophores is a key strategy for microbial survival and can also play a role in plant growth promotion and biocontrol.

Numerous studies have demonstrated that a succinate-based medium is highly effective for the production of siderophores by various bacteria, especially fluorescent pseudomonads. nih.gov For instance, Pseudomonas fluorescens and Pseudomonas putida have been shown to produce a high yield of hydroxamate-type siderophores in a modified succinic acid medium. Similarly, Pseudomonas aeruginosa has been observed to produce siderophores in a succinate medium, with production occurring in parallel with cell growth during the logarithmic phase. medigraphic.com

The choice of carbon source can significantly influence siderophore production. In a study comparing different carbon sources, Variovorax paradoxus EPS showed the highest siderophore production with glucose, followed by benzoate (B1203000), n-hexadecane, and then succinate. mdpi.com However, for other organisms like Nocardioides simplex 3E, benzoate was a better substrate than succinate for siderophore production. mdpi.com

Statistical optimization studies have identified succinic acid concentration, pH, and temperature as significant factors influencing siderophore production in Pseudomonas aeruginosa RZS9 in a succinate medium. nih.gov An optimized concentration of 0.49 g/100 ml of succinic acid at a pH of 7.08 and a temperature of 27.80 °C yielded the maximum siderophore production. nih.gov

Table 3: Siderophore Production by Various Microorganisms in Succinate-Containing Media

| Microorganism | Siderophore Yield in Succinate Medium | Comparison with other Carbon Sources | Reference |

| Pseudomonas fluorescens NCIM 5096 | 87% units (hydroxamate type) | Found to be a suitable medium. | |

| Pseudomonas putida NCIM 2847 | 83% units (hydroxamate type) | Found to be a suitable medium. | |

| Pseudomonas aeruginosa PSS | ~60 µM | Production detected and continued during logarithmic growth. | medigraphic.com |

| Pseudomonas aeruginosa RZS9 | 68.41% units (optimized) | Succinic acid identified as a significant factor for production. | nih.gov |

| Bacillus sp. | 84% Siderophore Units (at 60h) | Maximum production observed in iron-free modified succinic acid medium. | researchgate.net |

| Nocardioides simplex 3E | 180 µM DFOBeq | Lower than with benzoate (400 µM) and glucose (280 µM). | mdpi.com |

| Variovorax paradoxus EPS | 140 µM | Lower than with glucose (750 µM), benzoate (500 µM), and n-hexadecane (500 µM). | mdpi.com |

Carbon Source Utilization in Microbial Growth

Succinate, a key intermediate in the central metabolic pathway known as the citric acid cycle (also referred to as the tricarboxylic acid cycle or TCA cycle), can be utilized by a wide array of microorganisms as a carbon and energy source. wikipedia.org Its role extends beyond being a mere metabolic intermediate; it is a crucial substrate that fuels microbial growth and influences microbial community dynamics.

Microorganisms capable of utilizing succinate possess specific transport systems to internalize the molecule and the necessary enzymatic machinery to channel it into their central metabolism. Once transported into the cell, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), a key enzyme complex that participates in both the citric acid cycle and the electron transport chain. wikipedia.org This oxidation reaction is coupled to the reduction of an electron acceptor, contributing to the generation of cellular energy in the form of ATP. wikipedia.org

The ability to use succinate as a sole carbon source is widespread among bacteria. For instance, many species within the genus Acinetobacter are capable of growing on succinate. researchgate.net In anaerobic conditions, some bacteria, such as Escherichia coli, can produce succinate through mixed acid fermentation. wikipedia.org Conversely, under certain conditions, microorganisms can also metabolize succinate produced by other members of a microbial community in a process known as cross-feeding. nih.gov

Research has demonstrated that the utilization of succinate can be influenced by environmental conditions. For example, in the gut microbiome, the availability of succinate can shape the composition of the microbial community. nih.gov Some gut microbes produce succinate as a fermentation product from dietary fibers, while others consume it, leading to a delicate balance that can be influenced by diet. nih.gov An increase in succinate-producing bacteria has been observed in certain inflammatory conditions. nih.govmdpi.com

The metabolic pathways involved in succinate utilization are a subject of ongoing research, with studies focusing on the regulation of genes encoding succinate transporters and metabolic enzymes. The efficiency of succinate as a carbon source can also be strain-dependent, with some microorganisms exhibiting higher growth rates and biomass yields on succinate compared to other carbon sources.

Research Findings on Microbial Growth with Succinate as a Carbon Source

Numerous studies have investigated the ability of various microorganisms to utilize succinate for growth. These studies often compare growth parameters such as growth rate and biomass yield on succinate-supplemented media versus media containing other carbon sources like glucose.

| Microorganism | Growth Condition | Observation | Reference |

| Escherichia coli | Anaerobic | Produces succinate as a fermentation end-product. Can be engineered to enhance succinate production. | wikipedia.orgoup.com |

| Acinetobacter spp. | Aerobic | Many species can utilize succinate as a sole carbon and energy source. | researchgate.net |

| Salmonella Typhimurium | Aerobic/Anaerobic | Can utilize succinate produced by gut microbiota to colonize the intestine. | nih.gov |

| Prevotella spp. | Anaerobic | Can convert succinate to butyrate (B1204436) in the gut. | nih.gov |

| Phascolarctobacterium succinatutens | Anaerobic | Consumes succinate to produce propionate (B1217596) in the gut. | nih.gov |

| Corynebacterium glutamicum | Aerobic | Strains lacking succinate dehydrogenase can produce succinate. | researchgate.net |

This table is interactive. You can sort and filter the data.

The data indicates that succinate plays a multifaceted role in microbial metabolism, serving as both a substrate for growth and a product of fermentation. The specific metabolic fate of succinate is dependent on the microorganism and the prevailing environmental conditions.

Applications in Advanced Materials Science and Industrial Processes

Biodegradable Polymer Development

The drive for environmentally friendly alternatives to conventional plastics has spurred significant research into biodegradable polymers. Succinate-based polyesters, particularly poly(butylene succinate) (PBS), have emerged as promising materials due to their biodegradability, processability, and mechanical properties comparable to widely used plastics like polypropylene. nih.govwikipedia.org

Succinic acid and its derivatives are key monomers for the synthesis of aliphatic polyesters. fraunhofer.deresearchgate.net While often derived from petroleum, succinic acid can also be produced through the fermentation of renewable resources, making the resulting polymers bio-based and more sustainable. fraunhofer.denih.gov This bio-based succinic acid is considered a significant platform chemical for the production of various biopolymers. fraunhofer.de The succinate (B1194679) molecule's dicarboxylic nature allows it to react with diols to form long polyester (B1180765) chains.

The primary biopolymer derived from succinate is poly(butylene succinate) (PBS), which is synthesized from succinic acid and 1,4-butanediol. nih.govtaylorandfrancis.com Copolymers, such as poly(butylene succinate-co-adipate) (PBSA), are also developed to modify properties. nih.govrsc.org These polymers are noted for their excellent biodegradability, thermal stability, and chemical resistance. nih.govtaylorandfrancis.com The versatility of succinate as a building block extends to the creation of poly(ester amides) by reacting its derivatives with diols and diamines, resulting in copolymers with high thermal stability. fraunhofer.de

The synthesis of succinate-based polyesters like PBS is typically achieved through a two-step polycondensation process. wikipedia.orgresearchgate.nettaylorandfrancis.com

Esterification: Succinic acid (or its ester derivative like dimethyl succinate) reacts with an excess of a diol (e.g., 1,4-butanediol) to form low molecular weight oligomers, with water or methanol (B129727) being eliminated as a byproduct. wikipedia.orgresearchgate.net

Polycondensation: The resulting oligomers are then polymerized at high temperatures and under vacuum. This transesterification reaction joins the oligomers into high molecular weight polymer chains. wikipedia.orgresearchgate.net

The properties of the resulting PBS polymer are influenced by its molecular weight and crystallinity. taylorandfrancis.comcolab.ws It is a semi-crystalline polymer with mechanical properties that can be tailored, making it comparable to polyethylene (B3416737) and polypropylene. researchgate.nettaylorandfrancis.com PBS exhibits good processability and can be used in conventional melt processing techniques such as injection molding, extrusion, and film blowing. nih.govnih.gov However, it can also have some drawbacks, such as brittleness. nih.govresearchgate.net

Copolymerization is a common strategy to tailor the material properties. For instance, creating copolymers of succinic acid with other diacids or diols can alter the final polymer's flexibility, degradation rate, and mechanical strength. nih.gov Research has also explored creating unique elastic polyesters through the free catalytic polyesterification of multifunctional monomers derived from succinic acid, glycerol, and azelaic acid, highlighting its potential to improve the chemical and physical properties of polyesters. nih.gov

Table 1: Comparison of Mechanical Properties of PBS and Other Polymers

| Property | Poly(butylene succinate) (PBS) | Polypropylene (PP) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |

|---|---|---|---|---|

| Tensile Strength (MPa) | 30–35 taylorandfrancis.com | 30-40 | 8-15 | 20-35 |

| Young's Modulus (MPa) | 300–800 taylorandfrancis.com | 1100-1600 | 100-250 | 600-1200 |

| Melting Point (°C) | 115 wikipedia.org | 160-170 | 105-115 | 125-135 |

Note: Values are typical ranges and can vary based on specific grade and processing conditions.

Electrolyte Components for Energy Storage Devices

The development of safe and efficient energy storage systems, such as batteries and supercapacitors, is critical. Electrolytes are a key component, and research is exploring novel materials to enhance performance. Succinate-based compounds are being investigated for their potential role in electrolytes.

While direct use of dipotassium (B57713) succinate trihydrate is not widely documented in primary literature, related succinate compounds have shown promise as electrolyte additives or components in gel electrolytes. In zinc-ion batteries (ZIBs), for example, sodium succinate (SS) has been used as a functional electrolyte additive. rsc.org The addition of succinate ions to the zinc sulfate (B86663) electrolyte was found to improve the performance of the battery significantly. The succinate ions adsorb onto the zinc electrode surface, which helps to create a more uniform deposition of zinc and protects the electrode from side reactions like corrosion. rsc.org

In the field of potassium-ion batteries (PIBs), which are an emerging technology, gel polymer electrolytes are being developed to mitigate the safety risks of liquid electrolytes. nih.gov One such system incorporates succinonitrile (B93025) (SN), a derivative of succinic acid, into a polymer network. nih.gov The presence of succinonitrile enhances the dissociation of potassium salts, leading to higher ionic conductivity. nih.gov Supercapacitors, which store energy via charge accumulation at the electrode-electrolyte interface, also rely on high-performance electrolytes. nih.gov Edible supercapacitors have been fabricated using a soy sauce-based gel electrolyte, which contains various organic molecules including those related to amino acids, demonstrating the broad range of organic materials being explored for electrolyte applications. researchgate.netbohrium.com

Electrochemical stability and long-term cycling are crucial for the practical application of energy storage devices. The use of succinate-based additives has demonstrated significant improvements in these areas.

In ZIBs with the sodium succinate additive, a remarkable cycling stability of over 7,100 hours at a current density of 1 mA cm⁻² was achieved. rsc.org The cell also maintained stable plating and stripping behavior for over 1800 hours at 2 mA cm⁻². rsc.org This stability is attributed to the protective layer formed by the succinate ions, which suppresses dendrite formation and other parasitic reactions. rsc.org Full cells using this modified electrolyte also showed higher capacity and capacity retention (87%) compared to those with a standard zinc sulfate electrolyte. rsc.org

For potassium-ion batteries, a gel electrolyte containing succinonitrile demonstrated a capacity retention of 62% over 350 cycles. nih.gov The rigid polymer framework that contains the succinonitrile helps to suppress the structural deformation of the cathode and minimizes parasitic reactions at the interface, contributing to enhanced stability and rate performance. nih.gov The study of the solid electrolyte interphase (SEI) is critical, as its properties and evolution during cycling directly impact battery life and performance. researchgate.netyoutube.com

Table 2: Performance Metrics of Succinate-Related Electrolytes in Batteries

| Battery System | Electrolyte Component | Key Performance Improvement | Citation |

|---|---|---|---|

| Zinc-Ion Battery (ZIB) | Sodium Succinate (0.04 M additive) | Cycling stability > 7100 hours at 1 mA cm⁻²; Average Coulombic efficiency of 99.6%. | rsc.org |

| Potassium-Ion Battery (PIB) | Succinonitrile (in gel polymer) | Capacity retention of 62% over 350 cycles; Ionic conductivity of 1.30 × 10⁻³ S cm⁻¹. | nih.gov |

Compatibilizers in Polymer Nanocomposites

Polymer nanocomposites, which are materials where nanoparticles are dispersed within a polymer matrix, often require compatibilizers to ensure proper dispersion and adhesion between the two dissimilar phases. Poor compatibility can lead to weak points in the material and diminished properties.

Succinate-based polymers themselves can be modified to act as compatibilizers. For instance, poly(butylene succinate) (PBS) can be functionalized through grafting with molecules like maleic anhydride (B1165640) (MA) or glycidyl (B131873) methacrylate (B99206) (GMA). researchgate.net This modification introduces reactive groups onto the PBS backbone.